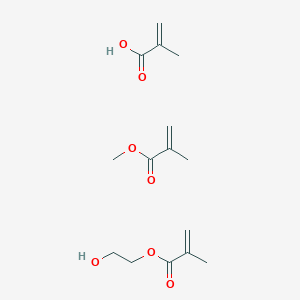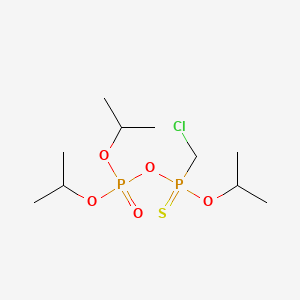
(Chloromethyl-isopropoxy-phosphinothioyl) diisopropyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Chloromethyl(propan-2-yloxy)phosphinothioyl] dipropan-2-yl phosphate is a specialized chemical compound used primarily in research and industrial applications. It is known for its unique structure, which includes a chloromethyl group, a propan-2-yloxy group, and a phosphinothioyl group, all bonded to a dipropan-2-yl phosphate backbone. This compound is often utilized in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [chloromethyl(propan-2-yloxy)phosphinothioyl] dipropan-2-yl phosphate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of chloromethylphosphonic dichloride with propan-2-ol to form chloromethyl(propan-2-yloxy)phosphonic dichloride. This intermediate is then reacted with dipropan-2-yl phosphate under controlled conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process often involves the use of advanced equipment and techniques such as continuous flow reactors and automated synthesis systems to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
[Chloromethyl(propan-2-yloxy)phosphinothioyl] dipropan-2-yl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
[Chloromethyl(propan-2-yloxy)phosphinothioyl] dipropan-2-yl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of [chloromethyl(propan-2-yloxy)phosphinothioyl] dipropan-2-yl phosphate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. The phosphinothioyl group can also interact with metal ions and other cofactors, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- [Chloromethyl(propan-2-yloxy)phosphinothioyl] dipropan-2-yl phosphate
- [Chloromethyl(propan-2-yloxy)phosphinothioyl] dipropan-2-yl phosphonate
- [Chloromethyl(propan-2-yloxy)phosphinothioyl] dipropan-2-yl phosphine
Uniqueness
Compared to similar compounds, [chloromethyl(propan-2-yloxy)phosphinothioyl] dipropan-2-yl phosphate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and interactions.
Properties
CAS No. |
3818-80-2 |
|---|---|
Molecular Formula |
C10H23ClO5P2S |
Molecular Weight |
352.75 g/mol |
IUPAC Name |
[chloromethyl(propan-2-yloxy)phosphinothioyl] dipropan-2-yl phosphate |
InChI |
InChI=1S/C10H23ClO5P2S/c1-8(2)13-17(19,7-11)16-18(12,14-9(3)4)15-10(5)6/h8-10H,7H2,1-6H3 |
InChI Key |
BJVZHILYTYOYAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=S)(CCl)OP(=O)(OC(C)C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


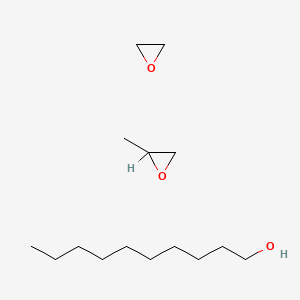
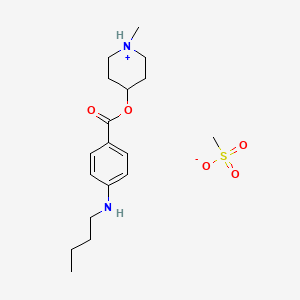
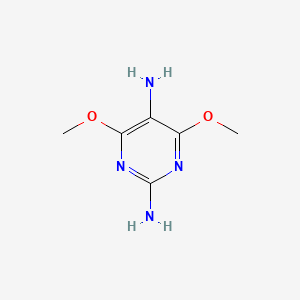
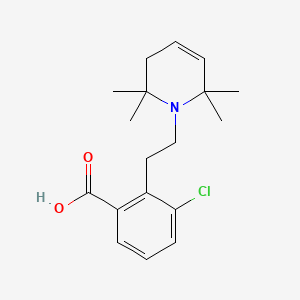
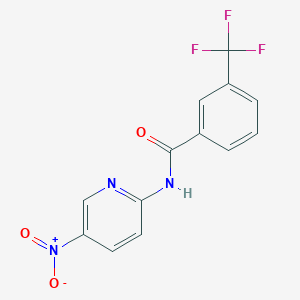
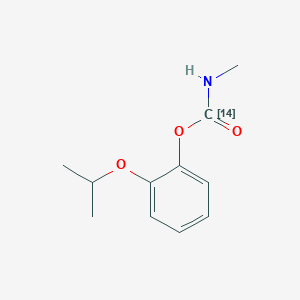

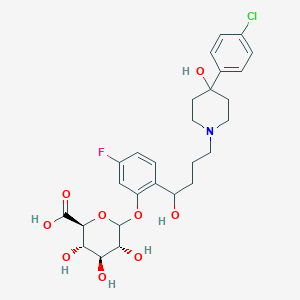
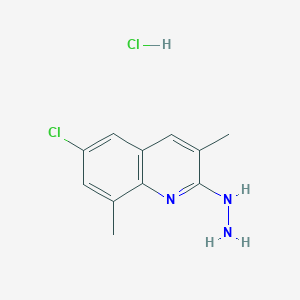
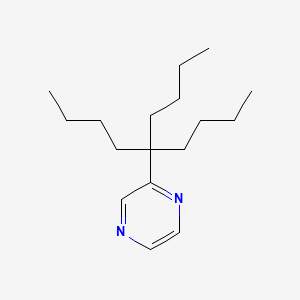
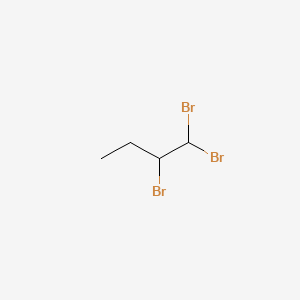
![3-(Dimethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13749570.png)
